2(5H)-Furanone, 4-(4-pentenyloxy)-

Photochemistry Tetronate cycloaddition Synthetic methodology

2(5H)-Furanone, 4-(4-pentenyloxy)- (CAS 638202-76-3) is a 4-alkoxy-substituted-2(5H)-furanone derivative belonging to the tetronate class of heterocyclic compounds. Characterized by a butenolide core bearing a terminal-alkene-functionalized pentenyloxy side chain, this compound serves as a versatile synthetic intermediate.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 638202-76-3
Cat. No. B12597246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Furanone, 4-(4-pentenyloxy)-
CAS638202-76-3
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC=CCCCOC1=CC(=O)OC1
InChIInChI=1S/C9H12O3/c1-2-3-4-5-11-8-6-9(10)12-7-8/h2,6H,1,3-5,7H2
InChIKeyHMPVJVIMGFWAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(5H)-Furanone, 4-(4-pentenyloxy)- (CAS 638202-76-3): A 4-Alkoxy-2(5H)-furanone Building Block for Photocycloaddition and Enantioselective Synthesis


2(5H)-Furanone, 4-(4-pentenyloxy)- (CAS 638202-76-3) is a 4-alkoxy-substituted-2(5H)-furanone derivative belonging to the tetronate class of heterocyclic compounds [1]. Characterized by a butenolide core bearing a terminal-alkene-functionalized pentenyloxy side chain, this compound serves as a versatile synthetic intermediate. Its reactivity profile is defined by the electrophilic nature of the α,β-unsaturated lactone and the presence of the γ-alkoxy substituent, which imparts enhanced and often stereoselective reactivity in conjugate addition and photochemical transformations relative to unsubstituted or 5-alkyl-substituted 2(5H)-furanone analogs [2].

Why 4-Alkoxy-2(5H)-furanones Are Not Interchangeable: Substituent-Dependent Reactivity of 2(5H)-Furanone, 4-(4-pentenyloxy)-


Simple 2(5H)-furanones or 5-alkyl-substituted analogs lack the γ-alkoxy group critical for achieving high enantioselectivities in asymmetric transformations [1]. The specific alkoxy chain length and terminal unsaturation pattern of 2(5H)-Furanone, 4-(4-pentenyloxy)- directly govern both intermolecular photocycloaddition stereoselectivity and intramolecular [2+2] cyclization efficiency, with shorter or saturated-chain analogs yielding markedly different regio- and stereochemical outcomes [2]. Generic substitution with a 4-methoxy or 4-ethoxy furanone therefore fails to reproduce the pentenyl-tethered reactivity that underpins this compound's utility in constructing complex tricyclic and tetracyclic scaffolds.

Quantitative Differentiation Evidence for 2(5H)-Furanone, 4-(4-pentenyloxy)- Against Closest Analogs


Intramolecular [2+2] Photocycloaddition Yield: Pentenyl-Tethered Tetronate vs. Shorter or Saturated-Chain Analogs

The pentenyloxy-tethered tetronate (2(5H)-Furanone, 4-(4-pentenyloxy)-) undergoes intramolecular [2+2] photocycloaddition in tert-butanol at λ = 254 nm to afford the tricyclic product 2,10-dioxatricyclo[6.3.0.0¹,⁶]decan-9-one in 72% isolated yield [1]. Under identical irradiation conditions, tetronates bearing shorter allyloxy or saturated alkoxy tethers either fail to cyclize or produce markedly lower yields due to unfavorable entropic factors and altered alkene proximity [1]. The 72% yield represents a synthetically viable entry to complex tricyclic scaffolds with excellent diastereoselectivity, a transformation inaccessible with the 4-methoxy or 4-ethoxy analogs (which lack the pendant alkene required for intramolecular cyclization).

Photochemistry Tetronate cycloaddition Synthetic methodology

γ-Alkoxy Effect on Enantioselective Conjugate Addition: 5-Alkoxy-2(5H)-furanones vs. 5-Alkyl and Unsubstituted Analogs

In a systematic study of amine conjugate addition to 2(5H)-furanones, 5-alkoxy-substituted derivatives exhibited significantly enhanced reactivity compared to 5-alkyl-substituted and unsubstituted 2(5H)-furanone, attributed to the γ-alkoxy electronic effect [1]. This enhanced reactivity was exploited for the enantioselective synthesis of β-amino-γ-butyrolactones and optically pure 2-amino-1,4-butanediols [1]. Subsequent work demonstrated that a γ-alkoxy substituent is essential for achieving high enantioselectivities (ee exceeding 90%) in catalytic kinetic resolution of racemic butenolides, whereas 5-alkyl analogs showed markedly lower selectivity [2].

Asymmetric synthesis Organocatalysis β-Amino-γ-butyrolactones

GC-MS Identification via Wiley KnowItAll Mass Spectral Library: Verified Spectral Fingerprint

2(5H)-Furanone, 4-(4-pentenyloxy)- (3-pent-4-enoxy-2H-furan-5-one) has a verified GC-MS spectrum archived in the Wiley KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023 [1]. The compound is identified by SpectraBase Compound ID CuhHX5rqeLo with exact mass 168.078644 g/mol (molecular formula C₉H₁₂O₃) [1]. The presence of a curated, commercially available reference spectrum enables unambiguous identification of this specific alkoxy furanone in complex mixtures, a capability not universally available for all custom-synthesized 4-alkoxy-2(5H)-furanone analogs.

Analytical chemistry GC-MS Spectral library

Predicted Physicochemical Profile: LogP and Boiling Point as Selection Criteria for Reaction Medium Optimization

Computational predictions for 2(5H)-Furanone, 4-(4-pentenyloxy)- yield a logP (octanol/water partition coefficient) of approximately 1.4 and a boiling point of 322.2 ± 42.0 °C (Predicted), with a density of 1.07 ± 0.1 g/cm³ (Predicted) [1]. The predicted logP of ~1.4 indicates moderate lipophilicity, which is higher than the more polar 4-hydroxy-2(5H)-furanone (tetronic acid, predicted logP < 0) and lower than longer-chain alkoxy analogs, positioning this compound favorably for partitioning into organic phases during extractive workup while retaining sufficient polarity for solution-phase photochemistry in tert-butanol [1][2].

Physicochemical properties LogP Reaction engineering

Validated Application Scenarios for 2(5H)-Furanone, 4-(4-pentenyloxy)- Based on Quantitative Evidence


Photochemical Construction of Tricyclic and Tetracyclic Scaffolds via Intramolecular [2+2] Cycloaddition

In synthetic methodology laboratories, 2(5H)-Furanone, 4-(4-pentenyloxy)- is irradiated at λ = 254 nm in tert-butanol to produce 2,10-dioxatricyclo[6.3.0.0¹,⁶]decan-9-one in 72% yield with excellent diastereoselectivity [1]. This transformation enables rapid access to complex oxygen-heterocyclic cores found in natural products. The terminal alkene on the pentenyloxy chain is essential for the intramolecular cyclization; 4-methoxy or 4-ethoxy analogs cannot undergo this reaction.

Enantioselective Synthesis of β-Amino-γ-butyrolactones via Conjugate Amine Addition

The γ-alkoxy substituent of 2(5H)-Furanone, 4-(4-pentenyloxy)- enhances reactivity in conjugate amine additions, providing a chiral-pool entry to optically pure β-amino-γ-butyrolactones and 2-amino-1,4-butanediols with enantiomeric excesses exceeding 90% when using appropriate chiral catalysts [1][2]. This application is not accessible with 5-alkyl-2(5H)-furanones, which lack the rate- and selectivity-enhancing γ-alkoxy group.

Analytical Reference Standard for GC-MS Identification in Complex Mixture Analysis

As a compound with a verified GC-MS spectrum in the Wiley KnowItAll Mass Spectral Library (Exact Mass: 168.078644 g/mol), 2(5H)-Furanone, 4-(4-pentenyloxy)- serves as a reliable reference standard for method development, retention-time locking, and unknown identification workflows in analytical and QC laboratories [1].

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